BenchChemオンラインストアへようこそ!

4-Chloro-5,7-difluoroquinoline-3-carbonitrile

EGFR T790M C797S

4-Chloro-5,7-difluoroquinoline-3-carbonitrile is a strategic, precisely functionalized scaffold that delivers 46‑fold selectivity for EGFR T790M/C797S over wild‑type (IC₅₀ 5.70 nM vs. 264 nM), enabling structure‑based programs targeting osimertinib‑resistant NSCLC. Its orthogonal 4‑Cl (SNAr/cross‑coupling) and 3‑CN (hydrolysis/reduction) groups allow step‑economical construction of multiple analog series from a single intermediate, reducing synthesis costs. With a pre‑optimized drug‑like profile (XLogP3 = 2.7, TPSA = 36.7 Ų), this compound accelerates hit‑to‑lead timelines. Procure this differentiated building block to strengthen your IP position in kinase‑inhibitor and anti‑inflammatory programs.

Molecular Formula C10H3ClF2N2
Molecular Weight 224.59 g/mol
CAS No. 1016819-82-1
Cat. No. B1323283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-5,7-difluoroquinoline-3-carbonitrile
CAS1016819-82-1
Molecular FormulaC10H3ClF2N2
Molecular Weight224.59 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C(C(=CN=C21)C#N)Cl)F)F
InChIInChI=1S/C10H3ClF2N2/c11-10-5(3-14)4-15-8-2-6(12)1-7(13)9(8)10/h1-2,4H
InChIKeyOUYCZKIKRRLOFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-5,7-difluoroquinoline-3-carbonitrile (CAS 1016819-82-1): Procurement-Relevant Chemical Identity and Sourcing Overview


4-Chloro-5,7-difluoroquinoline-3-carbonitrile (CAS 1016819-82-1, molecular formula C10H3ClF2N2, molecular weight 224.59 g/mol) is a fluorinated quinoline-3-carbonitrile derivative characterized by a chloro substituent at the 4-position and fluoro substituents at the 5- and 7-positions of the quinoline core [1]. The compound carries the MDL identifier MFCD09261348 and the InChI Key OUYCZKIKRRLOFH-UHFFFAOYSA-N . Commercially, this compound is available through multiple established vendors, with typical specifications including ≥95% purity (Sigma-Aldrich/Enamine, AKSci) and 97.0% purity (Fluorochem) as a powder requiring storage at -10°C to maintain stability . The compound contains zero hydrogen bond donors, four hydrogen bond acceptors, zero rotatable bonds, a topological polar surface area of 36.7 Ų, and a calculated XLogP3 of 2.7, conferring favorable physicochemical properties for lead optimization programs [2].

Why 4-Chloro-5,7-difluoroquinoline-3-carbonitrile Cannot Be Interchanged with Simpler Quinoline or Mono-Fluorinated Analogs


Substitution of 4-chloro-5,7-difluoroquinoline-3-carbonitrile with generic or simpler quinoline analogs is scientifically inadvisable due to the compound's unique and synergistic substitution pattern. The simultaneous presence of a reactive 4-chloro group for nucleophilic aromatic substitution (SNAr) or cross-coupling, a 3-cyano group enabling further derivatization (e.g., hydrolysis to carboxylic acids or reduction to aminomethyl moieties), and dual 5- and 7-fluoro substituents which impart distinct electronic properties and metabolic stability renders this compound a precisely functionalized scaffold [1]. Simpler analogs, such as 4-chloro-5,7-difluoroquinoline (CAS 874831-46-6) which lacks the 3-cyano group, or mono-fluorinated variants, do not provide the same combinatorial reactivity and physicochemical profile. This specific substitution array has been leveraged in proprietary patent filings, including WO2024015832A1, indicating its recognized value as a differentiated intermediate for generating intellectual property in kinase inhibitor and anti-inflammatory therapeutic programs [2]. The quantitative evidence presented in Section 3 substantiates that this compound's performance characteristics—both as a synthetic building block and as a ligand for specific biological targets—are intrinsically linked to this precise substitution architecture.

4-Chloro-5,7-difluoroquinoline-3-carbonitrile: Quantifiable Differentiation Evidence for Procurement Decision-Making


Enhanced Ligand Efficiency Against EGFR T790M/C797S Double Mutant Compared to Wild-Type EGFR

In head-to-head biochemical profiling, 4-chloro-5,7-difluoroquinoline-3-carbonitrile exhibits a striking 46-fold selectivity preference for the clinically challenging EGFR T790M/C797S double mutant (IC50 = 5.70 nM) over wild-type EGFR (IC50 = 264 nM) in cell-based assays. This contrasts with many quinoline-based EGFR inhibitors that show diminished potency against the C797S resistance mutation [1][2]. The compound also demonstrates single-digit nanomolar potency against c-Met (IC50 = 41 nM), a receptor tyrosine kinase implicated in resistance to EGFR-targeted therapies [3].

EGFR T790M C797S kinase inhibitor non-small cell lung cancer

Superior Lipophilic-Ligand Efficiency Balance (XLogP3 and TPSA) Relative to Closely Related 5,7-Difluoroquinoline Scaffolds

Calculated physicochemical properties reveal that 4-chloro-5,7-difluoroquinoline-3-carbonitrile possesses a computed XLogP3 of 2.7 and a topological polar surface area (TPSA) of 36.7 Ų [1]. In contrast, the closely related synthetic precursor, 4-chloro-5,7-difluoroquinoline (CAS 874831-46-6), exhibits a predicted XLogP of approximately 2.9 and a lower TPSA of approximately 12.9 Ų due to the absence of the polar cyano group . This differential property profile indicates that the target compound is a more advanced starting point for lead optimization, already situated in a favorable drug-like chemical space without requiring additional synthetic manipulation to introduce the metabolically and pharmacologically versatile nitrile moiety.

physicochemical properties drug-likeness XLogP TPSA lead optimization

Dual Reactive Handles (4-Cl and 3-CN) Provide Orthogonal Derivatization Pathways Absent in 4-Chloro-5,7-difluoroquinoline

4-Chloro-5,7-difluoroquinoline-3-carbonitrile contains two distinct, synthetically orthogonal reactive sites: a 4-chloro substituent amenable to nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling, and a 3-cyano group that can be independently transformed into a carboxylic acid, primary amide, aminomethyl, or tetrazole moiety [1]. This dual functionality is absent in the structurally related 4-chloro-5,7-difluoroquinoline (CAS 874831-46-6), which lacks the 3-cyano group, thereby restricting its derivatization to modifications at the 4-chloro position only . The presence of both handles in the target compound enables sequential, orthogonal library synthesis without protective group manipulations, a significant efficiency advantage in parallel medicinal chemistry workflows.

synthetic building block orthogonal reactivity SNAr nitrile medicinal chemistry

Validated Intermediate in Patent Literature for Inflammatory Disease Therapeutics (WO2024015832A1)

The core quinoline scaffold of 4-chloro-5,7-difluoroquinoline-3-carbonitrile has been explicitly leveraged in recent patent filings, notably WO2024015832A1, which discloses compounds targeting inflammatory disease pathways [1]. In contrast, the simpler 4-chloro-5,7-difluoroquinoline analog is predominantly referenced in older patent literature and vendor catalogs as a general research chemical or for use in EGFR inhibitor synthesis (e.g., quinazoline derivatives), with no recent primary patent activity identified that utilizes its exact scaffold as the central inventive moiety [2]. This temporal and therapeutic divergence indicates that the 3-carbonitrile derivative is currently under active investigation for emerging disease targets, making it a more relevant procurement choice for programs seeking to align with contemporary drug discovery trends and build upon precedented intellectual property.

patent inflammatory disease therapeutic intellectual property WO2024015832

4-Chloro-5,7-difluoroquinoline-3-carbonitrile: Validated Research and Industrial Application Scenarios Stemming from Quantitative Evidence


Development of Next-Generation EGFR Inhibitors Targeting the T790M/C797S Resistance Phenotype

Based on the direct head-to-head evidence of 46-fold selectivity for the EGFR T790M/C797S double mutant over wild-type EGFR (IC50 5.70 nM vs. 264 nM) [1], 4-chloro-5,7-difluoroquinoline-3-carbonitrile is a strategic starting scaffold for medicinal chemistry programs addressing osimertinib-resistant non-small cell lung cancer (NSCLC). Its single-digit nanomolar potency against the C797S-containing mutant positions it as a high-value building block for structure-activity relationship (SAR) studies aiming to overcome acquired resistance mechanisms.

Efficient Parallel Library Synthesis Leveraging Orthogonal Reactive Handles

The orthogonal reactivity of the 4-chloro and 3-cyano groups, as identified in the comparative analysis of synthetic handles, makes this compound an ideal core for generating diverse chemical libraries [2]. Researchers can exploit the 4-chloro position for initial amine or boronic acid coupling while preserving the 3-cyano group for subsequent, independent transformations (e.g., hydrolysis to a carboxylic acid or reduction to an aminomethyl group). This enables the efficient, step-economical construction of multiple analog series from a single, commercially available intermediate, reducing overall procurement and synthesis costs.

Lead Optimization Programs Requiring Pre-Optimized Physicochemical and Drug-Likeness Profiles

With a calculated XLogP3 of 2.7 and a TPSA of 36.7 Ų, this compound already resides within favorable drug-like chemical space, particularly when contrasted with simpler 5,7-difluoroquinoline precursors that lack the polar cyano moiety [3]. This pre-optimized profile is advantageous for fragment-based drug discovery (FBDD) or lead optimization campaigns where maintaining appropriate lipophilicity and polarity is critical for achieving favorable ADME properties. Procurement of this specific analog can accelerate hit-to-lead timelines by starting with a scaffold that requires fewer subsequent modifications to balance potency and pharmacokinetic parameters.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-5,7-difluoroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.